![molecular formula C14H15N3O2S B2757812 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034276-79-2](/img/structure/B2757812.png)
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide
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Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide, also known as THA, is a compound that has been extensively researched for its potential therapeutic properties. THA is a synthetic compound that was first synthesized in 1994 by Dr. Koji Nakanishi and his team at Columbia University. Since then, THA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development.
Scientific Research Applications
Synthesis and Evaluation as Antimicrobial Agents
- A series of acetamide derivatives, including compounds structurally related to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide, were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed promising activities, highlighting the potential of such structures in antimicrobial research (Debnath & Ganguly, 2015).
Anti-inflammatory Activity
- Compounds structurally related were evaluated for anti-inflammatory activity, showing significant inhibition of edema and potential as anti-inflammatory agents. This suggests that modifications of the acetamide moiety could yield potent anti-inflammatory drugs (Nargund, Reddy, & Hariprasad, 1994).
Cellular Mechanisms and Pharmacokinetics
- Studies on acetaminophen, a compound with a similar amide linkage, provide insights into the cellular mechanisms of action, including cyclo-oxygenase inhibition, which could be relevant for understanding how structurally related acetamides might interact at the molecular level (Lucas, Warner, Vojnović, & Mitchell, 2005).
Inotropic Activity
- Research into dihydropyridazinone cardiotonics, which share a common goal of modifying acetamide structures for enhanced biological activity, underscores the therapeutic potential in cardiovascular diseases (Robertson et al., 1986).
Anticancer Activity
- Novel acetamides have been synthesized and evaluated against various cancer cell lines, with some demonstrating potent anticancer activities. This research avenue is critical for developing new therapeutic agents (Khade et al., 2019).
Antifungal Agents
- Acetamide derivatives have also been identified as broad-spectrum antifungal agents, with specific compounds showing efficacy against Candida and Aspergillus species. This suggests their potential role in addressing fungal infections (Bardiot et al., 2015).
properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(5-9-3-4-20-8-9)15-11-1-2-12-10(6-11)7-14(19)17-16-12/h3-4,7-8,11H,1-2,5-6H2,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVMZJLMNMUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide |
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